An In-depth Technical Guide to Methyl 3-(4-Pyridyl)propiolate: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to Methyl 3-(4-Pyridyl)propiolate: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Building Block
Methyl 3-(4-Pyridyl)propiolate (CAS Number: 78584-33-5 ) is a heterocyclic activated alkyne that serves as a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its structure uniquely combines two key chemical features: a pyridine ring, a ubiquitous and privileged scaffold in numerous pharmaceuticals, and a methyl propiolate moiety, which functions as a potent Michael acceptor and a reactive partner in cycloaddition reactions. This bifunctional nature allows for the strategic and efficient construction of complex molecular architectures, making it a reagent of significant interest for drug discovery and development pipelines.
This guide provides a comprehensive technical overview of Methyl 3-(4-Pyridyl)propiolate, detailing its synthesis, chemical properties, and core reactivity. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to effectively leverage this compound in their synthetic endeavors.
| Property | Value | Source(s) |
| CAS Number | 78584-33-5 | [1][2] |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Synonyms | Methyl 3-(pyridin-4-yl)prop-2-ynoate, Methyl 3-(4-pyridinyl)-2-propynoate | [1] |
I. Synthesis: The Sonogashira Cross-Coupling Approach
The most efficient and widely applicable method for synthesizing Methyl 3-(4-Pyridyl)propiolate is the Sonogashira cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction joins a vinyl or aryl halide with a terminal alkyne, catalyzed by a combination of palladium and copper complexes.[3]
Causality of Method Selection:
The Sonogashira reaction is the method of choice due to its high efficiency, functional group tolerance, and the commercial availability of the starting materials: a 4-halopyridine (typically 4-iodopyridine) and methyl propiolate. The reaction proceeds under relatively mild conditions, which preserves the sensitive ester functionality of the propiolate.[4] 4-Iodopyridine is generally preferred over 4-bromopyridine as the C-I bond is more reactive in the initial oxidative addition step to the palladium(0) catalyst, often leading to higher yields and faster reaction times.[3]
Diagram of the Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of Methyl 3-(4-Pyridyl)propiolate
This protocol is adapted from a standard Sonogashira procedure for coupling an aryl iodide with a terminal alkyne.[3]
Materials:
-
4-Iodopyridine
-
Methyl propiolate
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF and anhydrous Et₃N (2.0 eq). Stir the mixture at room temperature until all solids are dissolved.
-
Alkyne Addition: Add methyl propiolate (1.2 eq) dropwise to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the pure Methyl 3-(4-Pyridyl)propiolate.
Self-Validation and Causality:
-
Inert Atmosphere: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. Maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure high yields.[4]
-
Copper(I) Iodide: CuI acts as a co-catalyst. It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This step is faster than the direct reaction of the alkyne with the palladium complex, thus accelerating the overall catalytic cycle.[3]
-
Triethylamine: The base serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it neutralizes the hydrohalic acid (HI) formed during the reaction, preventing side reactions.[3]
-
Purification: Flash chromatography is essential to remove residual catalyst, unreacted starting materials, and any byproducts, such as homocoupled alkyne (Glaser coupling byproduct).
II. Spectroscopic Characterization
Precise characterization is essential to confirm the structure and purity of the synthesized Methyl 3-(4-Pyridyl)propiolate. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
¹H NMR (Proton NMR):
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Pyridine Protons: Expect two distinct signals in the aromatic region (δ 7.0-9.0 ppm). The protons ortho to the nitrogen (at C2 and C6) will appear as a doublet, while the protons meta to the nitrogen (at C3 and C5) will appear as a second doublet. Due to the electron-withdrawing nature of the alkyne substituent, the ortho protons are expected to be further downfield.
-
Methyl Protons: A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) is expected around δ 3.8 ppm.
¹³C NMR (Carbon NMR):
-
Alkyne Carbons: Two signals in the range of δ 80-90 ppm.
-
Ester Carbonyl: A signal around δ 154 ppm.
-
Pyridine Carbons: Signals in the aromatic region (δ 120-155 ppm). The carbon attached to the nitrogen (C2/C6) and the carbon attached to the alkyne (C4) will have distinct chemical shifts.
-
Methyl Carbon: A signal around δ 52 ppm.
Mass Spectrometry (MS):
-
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 161.16 g/mol .
III. Core Reactivity and Mechanistic Insights
The synthetic utility of Methyl 3-(4-Pyridyl)propiolate stems from the electrophilic nature of its carbon-carbon triple bond, which is activated by the adjacent electron-withdrawing methyl ester group. This makes it a prime substrate for two major classes of reactions: Michael additions and cycloadditions.[8][9]
A. Michael (Conjugate) Addition
The compound is an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide range of soft nucleophiles.[10] This reaction is a powerful tool for forming carbon-heteroatom bonds.
Mechanism Rationale: The reaction is initiated by the attack of a nucleophile at the β-carbon of the alkyne, which is the most electron-deficient position. This attack is followed by protonation to yield the final vinyl adduct. The reaction is often base-catalyzed to enhance the nucleophilicity of the donor species (e.g., deprotonating a thiol to a more reactive thiolate).[11]
Caption: Workflow for the base-catalyzed Thia-Michael addition.
-
Dissolution: Dissolve Methyl 3-(4-Pyridyl)propiolate (1.0 eq) in a suitable solvent like methanol or THF.
-
Reagent Addition: Add benzyl mercaptan (1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of a base, such as triethylamine (0.1 eq).
-
Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting β-thiovinylpropionate product by column chromatography.
Trustworthiness: This reaction is highly reliable and typically proceeds with high stereoselectivity, often favoring the E-isomer as the thermodynamically more stable product. The progress can be easily monitored by the disappearance of the starting materials on TLC.
B. 1,3-Dipolar Cycloaddition
Methyl 3-(4-Pyridyl)propiolate is an excellent dipolarophile for Huisgen 1,3-dipolar cycloadditions, particularly with organic azides. This reaction provides a direct and highly efficient route to substituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.[12]
Mechanism Rationale: This reaction is a concerted, pericyclic process where the 4 π-electrons of the 1,3-dipole (the azide) and the 2 π-electrons of the dipolarophile (the alkyne) react to form a five-membered heterocyclic ring. The reaction is thermally driven and highly regioselective due to the electronic polarization of both the azide and the activated alkyne.[12]
Caption: Logical flow for the thermal 1,3-dipolar cycloaddition.
-
Mixing: In a sealed tube, dissolve Methyl 3-(4-Pyridyl)propiolate (1.0 eq) and benzyl azide (1.0 eq) in toluene.
-
Reaction: Heat the mixture at 80-110 °C for 12-24 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.
-
Purification: Purify the residue by flash chromatography or recrystallization to isolate the triazole product(s).
IV. Applications in Drug Discovery and Medicinal Chemistry
The pyridine nucleus is a cornerstone of medicinal chemistry, present in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable feature in drug candidates.[6] By using Methyl 3-(4-Pyridyl)propiolate, medicinal chemists can readily introduce this important heterocycle while simultaneously constructing more complex scaffolds through the reactive propiolate handle.
Strategic Advantages:
-
Scaffold Hopping and Diversification: The products of Michael additions and cycloadditions (e.g., substituted alkenes, triazoles, pyrazoles) serve as novel scaffolds that can be further elaborated, allowing for rapid library synthesis and exploration of structure-activity relationships (SAR).
-
Access to Privileged Structures: The 1,3-dipolar cycloaddition with azides provides direct access to 1,4- and 1,5-disubstituted triazoles. The 1,2,3-triazole ring is considered a "bioisostere" of the amide bond, offering improved metabolic stability and pharmacokinetic profiles.
-
Linker Chemistry: The propiolate can be used to link two molecular fragments, a common strategy in the design of bifunctional molecules like PROTACs or in fragment-based drug discovery (FBDD).
While specific drugs directly synthesized from this exact starting material are not prominently documented in publicly available literature, its constituent parts are key to major pharmaceuticals. For instance, the pyridyl-pyrimidine core found in drugs like Imatinib and Nilotinib highlights the importance of pyridyl-based intermediates in kinase inhibitor design.[13] Methyl 3-(4-Pyridyl)propiolate represents a powerful, yet perhaps underutilized, tool for accessing novel analogs in these and other important drug classes.
Conclusion
Methyl 3-(4-Pyridyl)propiolate is a potent synthetic intermediate whose value lies in the predictable and efficient reactivity of its activated alkyne, combined with the proven pharmacological importance of its pyridine core. The Sonogashira coupling provides a reliable and scalable synthetic route, while its utility as a Michael acceptor and dipolarophile opens clear pathways for the creation of diverse and complex heterocyclic systems. For researchers in drug discovery, this compound offers a strategic entry point for the rapid generation of novel molecular scaffolds, making it an essential reagent for the modern medicinal chemist's toolbox.
References
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- Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), 2074-2145.
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ASBASJSM College of Pharmacy. Module-4: SYNTHESIS, REACTIONS AND MEDICINAL USES OF FOLLOWING COMPOUNDS/ DERIVATIVES. Available from: [Link]
- Zhang, X., et al. (2011). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry, 23(11), 5131-5132.
- Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Chemistry & Chemical Technology, 17(4), 843-863.
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Ningbo Inno Pharmchem Co., Ltd. The Versatility of Methyl Propiolate in Modern Chemical Synthesis. Available from: [Link]
- Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356.
- Berne, D., et al. (2022). Thia-Michael Reaction. Encyclopedia, 2(4), 1898-1910.
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
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